tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a benzyloxy group, a hydroxypropyl chain, and a tert-butyl ester group, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the triazole ring.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added via an epoxide ring-opening reaction, where an epoxide reacts with the triazole derivative to form the hydroxypropyl group.
Esterification: The final step involves the esterification of the carboxylic acid group on the triazole ring with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a similar coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or ketone.
Reduction: The triazole ring and benzyloxy group can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized triazole derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized triazole derivatives with various substituents.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities.
Bioconjugation: The compound can be used to link biomolecules in bioconjugation studies due to its functional groups.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: Potential use as a precursor for agrochemical agents.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, affecting catalytic processes in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxylate and 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate.
Benzyloxy Substituted Compounds: Compounds such as benzyloxybenzene and benzyloxyethanol.
Uniqueness
Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis, catalysis, and biological studies.
Properties
IUPAC Name |
tert-butyl 1-(2-hydroxy-3-phenylmethoxypropyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)15-10-20(19-18-15)9-14(21)12-23-11-13-7-5-4-6-8-13/h4-8,10,14,21H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYNKVYTMHOXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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